molecular formula C9H6Cl2N2 B1628663 2-(2,4-Dichlorophenyl)-1h-imidazole CAS No. 81654-43-5

2-(2,4-Dichlorophenyl)-1h-imidazole

Cat. No.: B1628663
CAS No.: 81654-43-5
M. Wt: 213.06 g/mol
InChI Key: OBOKIMHNZSUNKU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1H-imidazole ( 81654-43-5) is a benzimidazole derivative of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C 9 H 6 Cl 2 N 2 and a molecular weight of 213.06 g/mol, this compound serves as a key synthetic intermediate . Its structure, featuring a dichlorophenyl group attached to an imidazole ring, is a hallmark of numerous bioactive molecules, particularly in the development of antifungal agents . This compound is primarily valued as a building block in organic synthesis and medicinal chemistry. It is utilized in the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. Researchers employ it in the synthesis of more complex molecules to investigate mechanisms of action related to enzyme inhibition, such as the disruption of ergosterol biosynthesis in fungal cells—a common target for imidazole-based antifungals . Please note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOKIMHNZSUNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608604
Record name 2-(2,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81654-43-5
Record name 2-(2,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,4-Dichlorophenyl)-1H-imidazole: Technical Profile & Synthesis Guide

[1]

Executive Summary

2-(2,4-Dichlorophenyl)-1H-imidazole (CAS: 81654-43-5) is a 2-aryl-substituted imidazole derivative distinct from the widely utilized N-substituted imidazole antifungals (e.g., Clotrimazole, Miconazole).[1][2] While N-substituted imidazoles (1-substituted) are primarily known for CYP450 inhibition in fungal sterol synthesis, 2-substituted imidazoles serve as a critical pharmacophore in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and novel antimicrobial agents.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Radziszewski reaction, physiochemical properties, and its application as a scaffold in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Properties[1][3]

The molecule consists of an imidazole ring substituted at the C2 position with a 2,4-dichlorophenyl moiety.[1] This C-linked structure imparts significantly different electronic and steric properties compared to N-linked isomers.[1]

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 81654-43-5
Molecular Formula C

H

Cl

N

Molecular Weight 213.06 g/mol
Structure Type 2-Aryl Imidazole (C-linked)
Physical State Crystalline Solid (White to Off-White)
Melting Point ~200–240°C (Predicted based on 4-Cl analog MP of 260°C)
Solubility Low in water; Soluble in DMSO, DMF, Methanol, Ethanol
pKa (Imidazole NH) ~14.0 (Acidic), ~7.0 (Basic conjugate acid)

Critical Distinction: Do not confuse this molecule with 1-(2,4-Dichlorophenyl)-1H-imidazole or its ethanol derivatives (e.g., CAS 24155-42-8), which are intermediates for Miconazole/Econazole.[1] The 2-substituted isomer described here is synthesized differently and has distinct biological targets.

Part 2: Synthesis & Manufacturing[1][10][11]

The most robust method for synthesizing this compound is the Radziszewski Imidazole Synthesis .[1] This multicomponent condensation reaction assembles the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4]

Reaction Mechanism

The synthesis involves the condensation of 2,4-dichlorobenzaldehyde , glyoxal , and ammonia .

Reaction Stoichiometry:

1
Experimental Protocol (Standard Bench Scale)

Reagents:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)[1]

  • Glyoxal (40% aqueous solution, 1.0 eq)

  • Ammonium Acetate (excess, ~2.0–4.0 eq) or Ammonia water

  • Solvent: Methanol or Ethanol (glacial acetic acid can be used as catalyst/solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorobenzaldehyde (10 mmol) in Methanol (20 mL).

  • Addition: Add Glyoxal (40% aq., 10 mmol) to the solution.

  • Ammonia Source: Add Ammonium Acetate (40 mmol) slowly to the mixture.

    • Note: Ammonium acetate provides a buffered source of ammonia, preventing the formation of imine polymers.

  • Reflux: Heat the reaction mixture to reflux (65–80°C) for 4–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (100 mL) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water to remove excess ammonium salts.

    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/MeOH gradient) if high purity is required.

Synthesis Pathway Diagram

Radziszewski_Synthesiscluster_inputsReactantsAldehyde2,4-DichlorobenzaldehydeCondensationCondensation & Cyclization(Reflux in MeOH, 4-8h)Aldehyde->CondensationGlyoxalGlyoxal (1,2-Dicarbonyl)Glyoxal->CondensationAmmoniaAmmonium Acetate(NH3 Source)Ammonia->CondensationDiimineDiimine Intermediate(Transient)Condensation->DiimineMechanismProductThis compound(CAS 81654-43-5)Diimine->Product

Caption: Schematic of the Radziszewski synthesis pathway for 2-aryl imidazoles.

Part 3: Spectroscopic Characterization[1]

Verification of the 2-substituted structure is crucial to ensure the reaction did not yield the N-substituted isomer.[1]

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-d

    
     or CDCl
    
    
    [1]
  • Key Diagnostic Feature: The proton at the C2 position of the imidazole ring (usually around

    
     7.8 ppm in unsubstituted imidazole) is absent  in this molecule.
    
  • Imidazole Ring Protons (C4-H, C5-H): Appear as a singlet or two doublets (if tautomerism is slow) around

    
     7.0–7.4 ppm.[1]
    
  • Phenyl Ring Protons:

    • C3'-H: Doublet (J ~ 2 Hz) around

      
       7.6 ppm (ortho to two Cl).
      
    • C5'-H, C6'-H: Multiplet patterns typical of 1,2,4-trisubstituted benzenes.[1]

  • N-H Proton: Broad singlet, chemical shift is highly concentration-dependent (

    
     10–13 ppm).
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]

    
     = 213/215/217 (Characteristic Cl
    
    
    isotope pattern: 9:6:1 intensity ratio).

Part 4: Biological & Pharmacological Relevance[1][14]

p38 MAPK Inhibition Scaffold

The 2-aryl imidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1]

  • Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the ATP-binding pocket of the kinase (specifically the hinge region), while the 2-aryl group occupies the hydrophobic pocket.[1]

  • Research Context: Compounds in this class (e.g., SB203580) are studied for anti-inflammatory properties, treating rheumatoid arthritis and cytokine production inhibition.

Antimicrobial Activity

Research indicates that 2-substituted phenyl imidazoles possess intrinsic antibacterial and antifungal activity, distinct from the azole drugs that target lanosterol 14

1
  • Activity Profile: Active against Gram-positive bacteria (e.g., S. aureus) and certain fungal strains (C. albicans).[5]

  • SAR Insight: The 2,4-dichloro substitution pattern generally enhances lipophilicity and membrane penetration compared to the unsubstituted phenyl analog.[1]

Part 5: Safety & Handling

While specific toxicological data for CAS 81654-43-5 is limited, it should be handled with the standard precautions for halogenated imidazoles.[1]

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as imidazoles can be hygroscopic.

References

  • Radziszewski Synthesis Protocol & Mechanism

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • Context: General reaction mechanism for 2-substituted imidazoles.[1]

  • Synthesis and Biological Activity of 2-Substituted Imidazoles

    • Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications[1][6][5]

    • Source: Longdom Publishing[1]

    • Context: Discusses antimicrobial activity of 2-phenyl imidazole deriv
  • Melting Point & Properties of Analogs (2-(4-chlorophenyl)-1H-imidazole)

    • Title: Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)[1][7]

    • Source: Der Pharma Chemica[1]

    • Context: Provides melting point data for the 4-chloro analog (~260°C), supporting the high melting point prediction for the 2,4-dichloro analog.[1]

  • General Properties of 2-Phenylimidazole

    • Source: Sigma-Aldrich / Merck[1]

    • Context: Baseline properties for the 2-aryl imidazole class (MP ~148°C for unsubstituted).[1]

An In-depth Technical Guide to the Toxicity Profile and Safety Data of Dichlorophenyl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the toxicity profile and safety data for the dichlorophenyl imidazole class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes toxicological data, mechanistic insights, and practical safety guidance to support informed handling, risk assessment, and development of these molecules.

Introduction and Scope

Dichlorophenyl imidazoles are a significant class of heterocyclic organic compounds characterized by an imidazole ring and a dichlorophenyl moiety. This structural motif is the backbone for numerous molecules with diverse applications, including antifungal agents in agriculture and medicine (e.g., imazalil, ketoconazole), and as intermediates in the synthesis of novel therapeutic agents.[1][2][3][4] Given their widespread use and biological activity, a thorough understanding of their toxicological properties is paramount for ensuring occupational safety and guiding drug development programs. This guide delves into the toxicokinetics, systemic and organ-specific toxicities, genotoxicity, reproductive effects, and ecotoxicity of this chemical family, while also providing a practical framework for interpreting their Safety Data Sheets (SDS).

Toxicokinetics: The Journey Through the Body

The biological impact of any xenobiotic is fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics. For dichlorophenyl imidazoles, metabolism is a critical determinant of both efficacy and toxicity.

The imidazole ring and dichlorophenyl group are subject to extensive metabolic transformations, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[5][6] Metabolism can lead to either detoxification, producing more water-soluble compounds for excretion, or bioactivation, generating reactive metabolites that can induce cellular damage.

For instance, studies on related compounds show that the imidazole moiety can induce hepatic microsomal cytochrome P-450, potentially altering its own metabolism and that of other co-administered substances.[5] Some dichlorophenyl-containing compounds have been shown to cause hepatotoxicity that is dependent on CYP-mediated metabolism, particularly by the CYP3A4 isoform.[6] This metabolic activation can lead to the formation of reactive intermediates that trigger oxidative stress and impair mitochondrial function.[6][7]

Metabolic_Pathway_Dichlorophenyl_Imidazole Parent Dichlorophenyl Imidazole (Parent) PhaseI Phase I Metabolism (CYP450-mediated) Oxidation, Hydroxylation Parent->PhaseI Intermediate Reactive Metabolite (e.g., Epoxide) PhaseI->Intermediate PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Intermediate->PhaseII Toxicity Cellular Toxicity (Covalent Binding, Oxidative Stress) Intermediate->Toxicity Excretion Excretable Metabolite (Water-soluble) PhaseII->Excretion

Caption: Hypothetical metabolic pathway of a dichlorophenyl imidazole.

Hazard Identification and Systemic Toxicity

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term, high-dose exposure. For dichlorophenyl imidazoles, the primary route of acute toxicity of concern is ingestion. Safety data sheets for compounds like alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol classify them as "Harmful if swallowed" (Acute Toxicity, Category 4).[8]

Compound/Class RepresentativeRouteSpeciesLD50 ValueReference
α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanolIntraperitonealMouse300 mg/kg[9]
Imidazole (parent compound)OralRat220 - 970 mg/kg[5]

Signs of acute intoxication can include neurological symptoms such as hyperresponsiveness, trembling, and convulsions, followed by hypoactivity.[9][10] These effects are often linked to the inhibition of critical enzyme systems or disruption of nerve function.[11]

Sub-chronic and Chronic Toxicity: Target Organ Effects

Repeated or prolonged exposure to dichlorophenyl imidazoles can lead to toxicity in specific organs, with the liver and kidneys being primary targets.[12][13]

  • Hepatotoxicity (Liver Toxicity): Studies on analogues like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have demonstrated hepatotoxicity in rats.[6][12] Mechanistic studies suggest this can be caused by CYP-dependent bioactivation leading to oxidative stress, impairment of mitochondrial membrane potential, and ultimately, cell death (cytotoxicity).[6][7] In some cases, centrilobular necrosis has been observed.[12]

  • Nephrotoxicity (Kidney Toxicity): Certain dichlorophenyl-containing cyclic imides have been shown to be mild to severe nephrotoxicants in animal models.[12] Effects can include increased kidney weights, elevated blood urea nitrogen (BUN) levels, and damage to the proximal tubules.[12]

The No-Observed-Adverse-Effect Level (NOAEL) for the parent compound, imidazole, in a 90-day rat study was determined to be 60 mg/kg body weight/day.[5]

Genotoxicity and Carcinogenicity

Genotoxicity refers to the ability of a chemical to damage DNA, which can potentially lead to cancer. Carcinogenicity is the capacity to cause cancer.

The genotoxic potential of dichlorophenyl imidazoles can vary. While many compounds may test negative in standard assays, some chlorinated compounds have shown genotoxic activity.[14][15] For instance, 1,3-Dichloro-2-propanol, a related chlorinated substance, has been found to be genotoxic in a variety of assays.[15]

A comprehensive evaluation typically involves a battery of tests:

  • Ames Test: A bacterial reverse mutation assay to detect point mutations.

  • In Vitro Chromosomal Aberration Test: Assesses structural damage to chromosomes in mammalian cells.

  • In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents.

Compounds that are non-genotoxic can still be carcinogenic through other mechanisms, such as chronic inflammation, oxidative stress, or receptor-mediated promotion of cell proliferation.[14] For example, some non-genotoxic chlorinated aromatics are known to cause liver tumors in mice.[14]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity encompasses adverse effects on sexual function and fertility in adults, as well as developmental toxicity in offspring.[16][17] Certain dichlorophenyl imidazoles are suspected of damaging fertility or the unborn child.[18]

The assessment of reproductive toxicity follows international guidelines, such as ICH S5(R3), which outlines studies to evaluate effects on:

  • Fertility and Early Embryonic Development (Stages A-B)

  • Embryo-Fetal Development (Stages C-D)

  • Pre- and Postnatal Development (Stages C-F)[19]

Some endocrine-disrupting chemicals (EDCs) can interfere with hormone synthesis and metabolism, leading to adverse reproductive outcomes.[20] Given that some imidazole-based drugs are designed to inhibit steroidogenic enzymes, a thorough evaluation of the potential for endocrine disruption and reproductive toxicity is a critical component of the safety assessment for any new dichlorophenyl imidazole derivative.

Ecotoxicity

The environmental fate and toxicity of dichlorophenyl imidazoles are important considerations, especially for those used as agricultural fungicides. These compounds can enter aquatic ecosystems through runoff or industrial discharge.[21]

  • Aquatic Toxicity: Many dichlorophenyl imidazoles are classified as toxic or very toxic to aquatic life with long-lasting effects.[18] Studies on related compounds have determined their impact on various aquatic organisms. For example, the chiral herbicide dichlorprop showed enantioselective toxicity to different species of green algae.[22]

  • Terrestrial Toxicity: Fungicides like imazalil have demonstrated toxicity to terrestrial organisms such as earthworms.[9]

Persistence in the environment is a key concern, as compounds that do not readily degrade can bioaccumulate in the food chain.[21]

Decoding the Safety Data Sheet (SDS): A Practical Workflow

The SDS is the primary source of safety information for any chemical. Researchers must be proficient in interpreting its 16 sections to ensure safe handling.

SDS_Workflow cluster_prep Preparation Phase cluster_handling Handling & Emergency cluster_disposal Disposal Phase Receive Receive Chemical & SDS Review Review SDS Sections 2 & 8 (Hazards & PPE) Receive->Review Plan Plan Experiment: Incorporate Controls Review->Plan PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Plan->PPE Handle Handle Chemical in Ventilated Area (Hood) PPE->Handle Spill Spill Occurs Handle->Spill FirstAid Exposure Occurs Handle->FirstAid Dispose Dispose of Waste Consult Section 13 Handle->Dispose SpillResponse Consult Section 6 (Accidental Release) Spill->SpillResponse FirstAidResponse Consult Section 4 (First-Aid Measures) FirstAid->FirstAidResponse

Caption: A logical workflow for using an SDS in a research setting.

Key SDS Sections for Dichlorophenyl Imidazoles:

  • Section 2: Hazards Identification: This section provides the GHS classification. Look for hazard statements like:

    • H302: Harmful if swallowed.[8]

    • H319: Causes serious eye irritation.[18][23]

    • H361: Suspected of damaging fertility or the unborn child.[18]

    • H410: Very toxic to aquatic life with long lasting effects.[18]

  • Section 7: Handling and Storage: Provides guidance on safe handling practices, such as using the chemical in a well-ventilated place and avoiding contact with skin and eyes.[24] It also specifies storage conditions, like keeping the container tightly closed in a dry place.[25]

  • Section 8: Exposure Controls/Personal Protection: This critical section details the necessary Personal Protective Equipment (PPE). For dichlorophenyl imidazoles, this typically includes:

    • Eye/Face Protection: Safety goggles with side-shields.[24]

    • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat.[24]

    • Respiratory Protection: Use in a chemical fume hood is standard. A respirator may be needed if dusts or aerosols are generated.[24][26]

  • Section 4: First-Aid Measures: Outlines emergency procedures. For skin contact, immediately wash with copious amounts of water.[25] For ingestion, rinse the mouth and call a poison center or doctor.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To provide a practical context, here is a representative protocol for assessing the potential hepatotoxicity of a dichlorophenyl imidazole compound using a cultured liver cell line (e.g., HepG2).

Objective: To determine the concentration-dependent cytotoxicity of Compound X (a novel dichlorophenyl imidazole) in HepG2 cells.

Methodology: Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a reliable indicator of cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Culture: Culture HepG2 cells in appropriate medium (e.g., MEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency. The use of a consistent cell passage number is crucial for reproducibility.

    • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include three control groups:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Maximum Lysis Control: Cells to be treated with a lysis buffer (e.g., Triton X-100) at the end of the experiment to establish 100% LDH release.

    • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator. This time point is chosen to capture significant cytotoxic events without being confounded by secondary effects.

    • LDH Assay:

      • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

      • Incubate at room temperature for 30 minutes, protected from light. The released LDH will catalyze a reaction that results in the formation of a colored formazan product.

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum Lysis Control - Vehicle Control)] * 100

    • Analysis: Plot the % cytotoxicity against the log of the compound concentration to generate a dose-response curve and calculate the LC50 (the concentration that causes 50% cell death).

Conclusion

The dichlorophenyl imidazole scaffold is a cornerstone of many biologically active molecules. However, their structural features also necessitate a careful and thorough evaluation of their toxicological profile. Key concerns include potential hepatotoxicity and nephrotoxicity upon repeated exposure, reproductive and developmental effects, and ecotoxicity. A comprehensive understanding of their ADME profile, particularly the role of CYP450 metabolism, is crucial for predicting and mitigating adverse effects. For researchers and scientists, adherence to the guidance provided in the Safety Data Sheet is not merely a regulatory formality but a fundamental practice for ensuring personal and environmental safety.

References

  • Kennedy, D. O., et al. (2003). Nephrotoxic and hepatotoxic potential of imidazolidinedione-, oxazolidinedione- and thiazolidinedione-containing analogues of N-(3,5-dichlorophenyl)succinimide (NDPS) in Fischer 344 rats. PubMed. Available at: [Link]

  • CPAChem. (n.d.). Safety data sheet. CPAChem. Available at: [Link]

  • AERU. (2025). 1-(2,4-dichlorophenyl)2-imidazol-1-ylethanol (Ref: R014821). AERU. Available at: [Link]

  • Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. Science.gov. Available at: [Link]

  • Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. Available at: [Link]

  • BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023). α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. ECHA. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. EPA. Available at: [Link]

  • Bremer, S., et al. (2005). Reproductive and developmental toxicity. PubMed. Available at: [Link]

  • Ojo, O. O., & Afonne, O. J. (2018). Dichlorvos toxicity: A public health perspective. PMC. Available at: [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. ECHA. Available at: [Link]

  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. ScienceDirect. Available at: [Link]

  • Ferreira, A. M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC. Available at: [Link]

  • Kitamura, M., et al. (2009). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Journal of Toxicologic Pathology. Available at: [Link]

  • Wang, Y. X., et al. (2024). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Frontiers in Endocrinology. Available at: [Link]

  • Liu, W., et al. (2011). Enantioselective ecotoxicity of the herbicide dichlorprop and complexes formed with chitosan in two fresh water green algae. PubMed. Available at: [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (2000). Chronic Toxicity Summary 1,4-Dichlorobenzene. OEHHA. Available at: [Link]

  • International Council for Harmonisation (ICH). (2020). ICH S5(R3). ICH. Available at: [Link]

  • Hartwig, A. (2019). 1,4‐Dichlorobenzene. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Chemsrc. (2025). CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Chemsrc. Available at: [Link]

  • Walker, K. A., et al. (1978). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate, a New Potent Antifungal Agent. PubMed. Available at: [Link]

  • Frontiers. (n.d.). Developmental and Reproductive Toxicology. Frontiers. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1992). Chapter 5. Reproductive And Developmental Toxicity. EPA. Available at: [Link]

  • Google Patents. (n.d.). CN100382801C - Use of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in the preparation of medicines for treating hepatitis. Google Patents.
  • Suchail, S., Guez, D., & Belzunces, L. P. (2001). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. PubMed. Available at: [Link]

  • Saha, U., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Available at: [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. OEHHA. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. Available at: [Link]

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Sources

Methodological & Application

Reaction conditions for N-alkylation of 2-(2,4-Dichlorophenyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the N-alkylation of 2-(2,4-Dichlorophenyl)-1H-imidazole .

Critical Disambiguation Note: Before proceeding, ensure you are working with the correct isomer.

  • Target Substrate: This compound (The dichlorophenyl group is attached to the Carbon-2 of the imidazole ring). This is a building block for novel kinase inhibitors and specific antifungal analogs.

  • Common Confusion: This is NOT the "Miconazole Intermediate" (which is 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1H-imidazole, where the phenyl is on the ethyl chain). If you are trying to synthesize Miconazole/Econazole, you likely need to O-alkylate the alcohol, not N-alkylate the imidazole ring.

Executive Summary

The N-alkylation of This compound presents unique challenges compared to unsubstituted imidazole. The bulky, electron-withdrawing 2,4-dichlorophenyl group at the C2 position significantly alters the electronic landscape of the imidazole ring, increasing the acidity of the N-H proton (


 ~12.5–13.0) while simultaneously decreasing the nucleophilicity of the nitrogen atoms.

This guide provides three validated protocols ranging from classical irreversible deprotonation (Method A) to scalable Phase Transfer Catalysis (Method B). Selection depends on the reactivity of the alkylating agent and the scale of the reaction.

Mechanistic Analysis & Strategic Considerations

Electronic and Steric Effects

The success of this reaction hinges on overcoming the deactivating nature of the C2-substituent.

  • Acidity (pKa): The electron-withdrawing inductive effect (-I) of the chlorine atoms on the phenyl ring stabilizes the imidazolyl anion. This makes the N-H proton more acidic than in unsubstituted imidazole (

    
     14.4). Consequently, weaker bases (like 
    
    
    
    ) are often sufficient for deprotonation, unlike simple alkyl imidazoles which might require NaH.
  • Nucleophilicity: The same electronic effect, combined with the steric bulk of the ortho-chloro group, reduces the nucleophilicity of the nitrogen. This necessitates either higher reaction temperatures or more reactive electrophiles (e.g., alkyl iodides, benzyl bromides).

  • Regioselectivity: Since the starting material is symmetric with respect to the N1 and N3 positions (assuming C4 and C5 are unsubstituted), N-alkylation yields a single regioisomer: 1-alkyl-2-(2,4-dichlorophenyl)-1H-imidazole .

Reaction Pathway Visualization

ReactionPathway Substrate This compound (Substrate) Anion Imidazolyl Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (-H+) Base Base (NaH, K2CO3, or NaOH) Base->Anion Product 1-Alkyl-2-(2,4-dichlorophenyl) -1H-imidazole Anion->Product SN2 Attack (Rate Limiting Step) Electrophile Alkylating Agent (R-X) Electrophile->Product Quat Quaternary Salt (Over-alkylation impurity) Product->Quat Excess R-X (Side Reaction)

Figure 1: Mechanistic pathway for the N-alkylation. The critical step is the SN2 attack, which is sterically hindered by the C2-aryl group.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent DMF (Method A), Toluene (Method B), MeCN (Method C)DMF provides the best solubility for the polar anion. Toluene is preferred for PTC to separate phases.
Base Strength NaH > NaOH > K2CO3NaH ensures complete, irreversible deprotonation (ideal for valuable substrates). NaOH is economical for scale-up.
Stoichiometry 1.0 : 1.1 (Substrate : Electrophile)Slight excess of electrophile drives the reaction but minimizes quaternization (formation of imidazolium salts).
Temperature 0°C

RT

60°C
Start cold to control exotherm (especially with NaH). Heat is often required to overcome the steric barrier at C2.

Optimized Protocols

Method A: High-Yield Irreversible Deprotonation (NaH/DMF)

Best for: Small-scale research, unreactive alkyl halides, or when high purity is required.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

  • Electrophile: Alkyl Halide (1.1 eq)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Base Charge: Add NaH (1.2 eq) to the flask. Optional: Wash NaH with dry hexane to remove mineral oil if downstream purification is sensitive to grease.

  • Solvent Addition: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the imidazole substrate in a minimum amount of DMF and add dropwise to the NaH suspension.

    • Observation: Vigorous gas evolution (

      
      ) will occur.
      
    • Time: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT.

    • Optimization: If using a hindered electrophile or chloride, heat to 60°C.

    • Monitoring: Check TLC or HPLC after 2 hours.

  • Workup: Quench carefully with water (excess NaH will fizz). Extract with Ethyl Acetate (3x). Wash combined organics with 5% LiCl solution (crucial to remove DMF) followed by brine. Dry over

    
     and concentrate.
    
Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: Gram-scale synthesis, industrial process development, avoiding dry solvents.

Reagents:

  • Substrate (1.0 eq)

  • Solvent: Toluene (or Benzene)

  • Base: 50% NaOH (aqueous solution) (5.0 eq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%)

  • Electrophile (1.2 eq)

Protocol:

  • Dissolve the substrate and Alkyl Halide in Toluene.

  • Add the TBAB catalyst.

  • Add the 50% NaOH solution. The mixture will be biphasic.

  • Agitation: Stir vigorously (high RPM is critical for PTC efficiency).

  • Reflux: Heat to reflux (approx 110°C) for 4–12 hours.

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water and brine. Evaporate Toluene.

    • Note: This method often yields product with high purity, requiring only recrystallization (e.g., from hexanes/EtOAc) rather than chromatography.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of C2-aryl group.Increase temperature to 80°C (Method A). Switch to Iodo-alkane or add KI (Finkelstein condition).
Bis-alkylation Formation of quaternary imidazolium salt.Strictly control stoichiometry (do not exceed 1.1 eq of alkyl halide). Add alkyl halide slowly.
Emulsion (Method B) Poor phase separation.Filter the biphasic mixture through Celite before separation or add saturated brine.
Analytical Validation[1]
  • 1H NMR: Look for the disappearance of the broad N-H singlet (usually >10 ppm). The new N-CH2 protons should appear as a singlet (or multiplet) around 3.8–5.0 ppm.

  • HPLC: The product will be less polar (longer retention time on Reverse Phase C18) than the starting material.

References

  • General Imidazole Alkylation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • PTC Conditions for Azoles: Bogdal, D., et al. "Microwave-assisted phase-transfer catalytic N-alkylation of some diazoles." Synthetic Communications, 30(18), 3341-3352.

  • Acidity of 2-Aryl Imidazoles: Catalan, J., et al. "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry, 41, 187-274.
  • Synthesis of 2-Aryl Imidazoles: Liu, J., et al. "A modified procedure for the synthesis of 1-arylimidazoles." Synthesis, 2003(17), 2661-2666.

  • Miconazole Intermediate Data (for disambiguation): "1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol."[1] PubChem Database, CID 12341497.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is typically achieved via the Debus-Radziszewski reaction, a robust multi-component condensation.[1][2] This process involves the reaction of 2,4-dichlorobenzaldehyde (the aldehyde), glyoxal (the 1,2-dicarbonyl compound), and an ammonia source, typically ammonium acetate or aqueous ammonia.[3][4] While effective, this reaction is known to suffer from variable yields and potential side reactions if not properly optimized.[5][6]

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section for more foundational knowledge.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each point provides a potential cause and a series of actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in multicomponent reactions like the Radziszewski synthesis are a frequent challenge.[7][8] The issue can typically be traced back to one of several key areas: reaction conditions, reagent quality, or reaction kinetics.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentration are critical variables.[8] The classical approach often involves refluxing in a solvent like ethanol or acetic acid, but modern methods offer significant improvements.[2][5]

    • Solution (Temperature & Energy Source): Consider moving beyond conventional heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for imidazole synthesis.[9][10] Similarly, ultrasound-assisted methods can enhance reaction rates and yields, often at room temperature.[11][12]

    • Solution (Catalysis): The uncatalyzed reaction can be slow and inefficient. The addition of a catalyst can provide a lower energy pathway. Acid catalysts like glacial acetic acid, p-toluenesulfonic acid (PTSA), or Lewis acids (e.g., ZnCl₂) can promote the condensation steps.[5][7][9]

  • Reagent Quality and Stoichiometry:

    • Glyoxal Instability: Glyoxal is typically supplied as a 40% aqueous solution where it exists as a mixture of hydrates and oligomers.[13][14][15] While these forms are generally reactive, the exact concentration can vary. Using an old or improperly stored bottle may lead to lower effective concentrations.

      • Solution: Use a fresh bottle of 40% aqueous glyoxal for critical experiments. Ensure accurate measurement, accounting for the fact that it is not a pure substance.

    • Ammonia Source: The choice and amount of ammonia source are crucial. Using a large excess of ammonium acetate not only provides the necessary ammonia but also helps drive the equilibrium towards the product.[9]

      • Solution: Ensure you are using a sufficient excess of the ammonia source. If using aqueous ammonia, ensure it is a concentrated solution and be mindful of its volatility.

    • Aldehyde Purity: Impurities in the 2,4-dichlorobenzaldehyde can inhibit the reaction or lead to side products.

      • Solution: Verify the purity of your aldehyde by TLC or NMR before starting the reaction. Purify by recrystallization or distillation if necessary.

  • Inefficient Mixing: In heterogeneous reactions or as precipitates form, poor mixing can starve certain parts of the reaction mixture of reagents, leading to incomplete conversion.[8]

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction period, especially if a solid product begins to precipitate.

Below is a workflow to systematically address low yield issues.

G start Low Yield Observed reagents Assess Reagent Purity & Stoichiometry (Glyoxal, Aldehyde, NH3 Source) start->reagents reagents_ok Purity & Stoichiometry OK reagents->reagents_ok Verified reagents_bad Purify/Replace Reagents Adjust Stoichiometry reagents->reagents_bad Impure or Incorrect conditions Verify Reaction Conditions (Temperature, Time, Solvent) conditions_ok Conditions Match Protocol conditions->conditions_ok Verified conditions_bad Optimize Conditions (Try Catalyst, MW/US, Temp Screen) conditions->conditions_bad Suboptimal workup Review Workup & Purification workup_ok No Obvious Losses workup->workup_ok workup_bad Modify Workup (Extraction Solvent, pH, etc.) workup->workup_bad Losses Detected reagents_ok->conditions reagents_bad->start Re-run Reaction conditions_ok->workup conditions_bad->start Re-run Reaction end Improved Yield workup_ok->end workup_bad->start Re-run Reaction G start Completed Reaction Mixture quench Quench: Pour into Ice-Water start->quench neutralize Neutralize to pH 8-9 (e.g., with NaHCO₃) quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry crude Crude Product dry->crude chromatography Purify by Flash Column Chromatography crude->chromatography recrystallize Recrystallize for High Purity chromatography->recrystallize If necessary final Pure 2-(2,4-Dichlorophenyl)- 1H-imidazole chromatography->final recrystallize->final G cluster_reactants Reactants cluster_products Products glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine aldehyde 2,4-Dichlorobenzaldehyde imidazole 2-(2,4-Dichlorophenyl)- 1H-imidazole aldehyde->imidazole ammonia Ammonia (2 eq.) ammonia->diimine water Water (3 eq.) diimine->imidazole

Sources

Purification techniques for removing isomers in imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of Imidazole Isomers

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Format: Interactive Troubleshooting Guide & FAQs

Overview: The Imidazole Isomer Challenge

The Core Problem: In the synthesis of N-substituted imidazoles—particularly via the alkylation of 4-substituted imidazoles—you inevitably encounter the "regioisomer trap." Due to annular tautomerism (rapid proton exchange between N1 and N3), the starting material exists as an equilibrium mixture. Alkylation locks this structure, producing a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers.

These isomers often possess nearly identical boiling points and


 values, rendering standard flash chromatography inefficient and distillation impossible without degradation.

This guide prioritizes three tiers of separation:

  • Thermodynamic Control (Salt Formation): The most scalable method.

  • Chromatographic Resolution: For high-value, milligram-to-gram scale purification.

  • Synthetic Prevention: Avoiding the mixture entirely.

Tier 1: Crystallization & Salt Formation (Scalable)

Context: When you have >10g of crude material, chromatography becomes cost-prohibitive. Salt formation exploits the subtle differences in basicity (


) and lattice energy between isomers.
Protocol: The Nitrate/Oxalate Salt Screen

Why it works: Imidazoles are basic (


). The 1,4-isomer is typically less sterically hindered than the 1,5-isomer, allowing for tighter crystal lattice packing with specific counter-ions.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate (EtOAc).

  • Acid Addition:

    • Option A (Nitrate): Add concentrated

      
       (65%) dropwise until pH reaches ~2.0. (Caution: Exothermic).
      
    • Option B (Oxalate): Add 1.0 eq of Oxalic Acid dihydrate dissolved in warm Acetone.

  • Induction: Cool slowly to 0°C. If "oiling out" occurs, scratch the glass or add a seed crystal.

  • Filtration: Isolate the precipitate.

    • Note: The 1,5-isomer (sterically crowded) often remains in the mother liquor, while the 1,4-isomer crystallizes as the salt.

  • Free-Basing: Suspend the salt in DCM/Water, basify with

    
    , and extract.
    

Visual Workflow: Salt-Based Purification

SaltPurification Start Crude Isomer Mixture (Oil/Solid) Solvent Dissolve in IPA or EtOAc (Warm) Start->Solvent Acid Add Acid Dropwise (HNO3 or Oxalic Acid) Solvent->Acid Check Check Precipitate Acid->Check Crystals Solid Formed (Likely 1,4-Salt) Check->Crystals Success Oil Oiling Out Check->Oil Failure Filter Filter & Wash (Cold Solvent) Crystals->Filter Oil->Solvent Re-heat/Seed MotherLiquor Mother Liquor (Enriched 1,5-Isomer) Filter->MotherLiquor FreeBase Biphasic Extraction (DCM / NaHCO3) Filter->FreeBase

Caption: Decision logic for salt-based purification of imidazole regioisomers.

Tier 2: Chromatographic Strategies (High Purity)

Context: Standard silica gel chromatography often fails because imidazoles interact strongly with acidic silanols, causing severe peak tailing that merges isomer peaks.

Troubleshooting Guide: Chromatographic Separation
ProblemRoot CauseSolution
Broad/Tailing Peaks Interaction between imidazole nitrogen (basic) and silica silanols (acidic).Add Amine Modifier: Add 1-5% Triethylamine (TEA) or

to the mobile phase. This blocks silanol sites.
Co-elution on C18 Isomers have identical hydrophobicity in neutral pH.pH Switching: Use a high-pH buffer (pH 9-10) with an alkali-stable C18 column (e.g., XBridge). At high pH, imidazoles are uncharged, maximizing hydrophobic differences.
Polar Retention Loss Compound elutes in void volume.Switch to HILIC: Use a bare silica column with Acetonitrile/Water (90:10) + 10mM Ammonium Acetate. Separation is driven by polarity, not hydrophobicity.

FAQ: "Which Mobile Phase Should I Start With?"

  • For Normal Phase: DCM:MeOH (95:5) + 1%

    
     (aq). The aqueous ammonia is superior to TEA for mass spec compatibility.
    
  • For Reverse Phase: Water:Acetonitrile + 10mM Ammonium Bicarbonate (pH 10).

Tier 3: Synthetic Prevention (Root Cause Analysis)

Context: If purification is yielding <30%, you must alter the synthesis. The ratio of 1,4- to 1,5-isomers is dictated by steric hindrance and reaction kinetics.

Mechanistic Insight:

  • Kinetic Control: Alkylation in neutral solvents often favors the 1,5-isomer (attack at the less hindered nitrogen of the tautomer before equilibrium shifts).

  • Thermodynamic Control: Alkylation in basic conditions (NaH/DMF) forms the imidazole anion. The electrophile then attacks the nitrogen furthest from the bulky substituent (steric control), favoring the 1,4-isomer .

Visual Pathway: Regioselectivity Control

Regioselectivity Substrate 4-Substituted Imidazole (Tautomeric Mix) ConditionA Neutral Conditions (No Base) Substrate->ConditionA ConditionB Anionic Conditions (NaH / DMF) Substrate->ConditionB ResultA Mixture (Often 1,5-enriched) ConditionA->ResultA Kinetic Control ResultB High Selectivity (1,4-Isomer Favored) ConditionB->ResultB Steric Control

Caption: Impact of reaction conditions on N-alkylation regioselectivity.

Frequently Asked Questions (Technical Support)

Q1: My imidazole product is an oil and won't crystallize as a nitrate salt. What now? A: This is "oiling out." It happens when the salt's melting point is lower than the boiling point of your solvent, or impurities disrupt the lattice.

  • Fix: Switch counter-ions. Try Oxalic Acid (forms stable hydrogen-bonded networks) or p-Toluenesulfonic Acid (Tosylate).

  • Fix: Use a "antisolvent diffusion" method. Dissolve the salt in minimal Methanol, then carefully layer Diethyl Ether on top and let it sit undisturbed at 4°C for 24 hours.

Q2: Can I distinguish the isomers by NMR without separation? A: Yes. In 1H NMR (DMSO-d6) :

  • 1,4-isomer: The Cross-Ring Coupling constant (

    
    ) is typically negligible or very small. The proton at C5 is often shielded by the N-substituent.
    
  • 1,5-isomer: The proton at C2 and C4 often show distinct NOE (Nuclear Overhauser Effect) interactions with the N-alkyl group. Run a 1D-NOESY irradiating the N-alkyl protons; if you see enhancement of the imidazole C4-H, you have the 1,5-isomer.

Q3: I need the 1,5-isomer, but the reaction favors the 1,4. How do I invert selectivity? A: You cannot easily invert alkylation selectivity. You must switch synthetic routes. Use the Van Leusen Imidazole Synthesis (TosMIC + Aldimine) or cyclization of


-amino ketones. These de novo ring formations allow placement of substituents at specific positions, bypassing the N-alkylation ambiguity entirely.

References

  • Regioselective N-Alkylation Mechanisms: University of Otago Archive. "N-Alkylation of imidazoles: Steric and Electronic Effects."[1] [Link]

  • Salt Formation (Oxalate) for Purification: National Institutes of Health (PMC). "2-Ethyl-1H-imidazol-3-ium hemioxalate oxalic acid monohydrate." [Link]

  • Organic Syntheses (Scalable Protocols): Organic Syntheses. "Synthesis of 2,4-Disubstituted Imidazoles." [Link]

  • Google Patents.

Sources

Technical Support Center: High-Purity Recrystallization of 2-(2,4-Dichlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2,4-Dichlorophenyl)-1H-imidazole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges during the recrystallization process. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the consistent attainment of high-purity material.

I. Core Principles of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude 2-(2,4-Dichlorophenyl) -1H-imidazole B Select Appropriate Solvent(s) A->B Solubility Testing C Dissolve Crude Solid in Minimum Amount of Hot Solvent B->C D Hot Gravity Filtration (if insoluble impurities exist) C->D Presence of solids E Slow Cooling to Room Temperature C->E No solids present D->E F Ice Bath Cooling E->F Induce further crystallization G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Assess Purity (e.g., MP, HPLC, NMR) I->J

Caption: General workflow for the recrystallization of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering practical solutions and preventative measures.

Question: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice.[3][4] This phenomenon is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated. For imidazole derivatives, this can also be exacerbated by the presence of impurities that depress the melting point.

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow the solution to cool much more slowly.[3][5] Insulating the flask can promote gradual cooling.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Consider a lower-boiling point solvent or a co-solvent system. A co-solvent system involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is not.[1] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Question: I have a very low or no yield of crystals after cooling. What are the likely causes?

Answer:

A low recovery of crystalline material is one of the most frequent challenges in recrystallization. This issue typically points to one of two main causes: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[2][5]

Causality & Solutions:

  • Excess Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization.[2][5]

    • Solution: Reduce the volume of the solvent by gentle heating with a stream of nitrogen or by using a rotary evaporator until the solution is saturated. Then, attempt the cooling and crystallization process again.[5]

  • Significant Solubility at Low Temperatures: The chosen solvent may not be ideal, as the compound remains partially soluble even after cooling in an ice bath.

    • Solution 1: Ensure the solution is cooled to the lowest practical temperature, such as in an ice-salt bath, to maximize precipitation.[3]

    • Solution 2: Re-evaluate the solvent choice. A different solvent or a co-solvent system where the compound has lower solubility at cold temperatures might be necessary.

Question: Crystals do not form even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

Answer:

The failure of crystals to form from a cooled, saturated solution is known as supersaturation.[5] In this metastable state, the solution contains more dissolved solute than it theoretically should, and crystallization requires a nucleation event to begin.

Causality & Solutions:

  • Lack of Nucleation Sites: Smooth glass surfaces and a lack of particulate matter can prevent the initial formation of crystals.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[1][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If a small amount of the pure solid is available, add a tiny "seed" crystal to the supersaturated solution.[1][6] The seed crystal acts as a template onto which other molecules can deposit, initiating crystallization.

  • Solution Not Sufficiently Saturated: It is possible that the solution was not saturated at the higher temperature.

    • Solution: As mentioned previously, evaporate some of the solvent to increase the concentration and then attempt to induce crystallization again.[1]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut 'Oiling Out' LowYield Low or No Crystal Yield Problem->LowYield Low Yield NoCrystals No Crystals Form on Cooling Problem->NoCrystals No Crystals Sol_Oiling 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent/Use Co-solvent OilingOut->Sol_Oiling Sol_LowYield 1. Reduce Solvent Volume (Evaporation) 2. Cool to Lower Temperature 3. Re-evaluate Solvent Choice LowYield->Sol_LowYield Sol_NoCrystals 1. Induce Nucleation:   - Scratch with Glass Rod   - Add Seed Crystal 2. Concentrate Solution NoCrystals->Sol_NoCrystals Success High-Purity Crystals Obtained Sol_Oiling->Success Sol_LowYield->Success Sol_NoCrystals->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. Given its aromatic and heterocyclic nature, a range of solvents with varying polarities should be tested. Based on literature for similar imidazole derivatives, good starting points include alcohols (ethanol, methanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[7][8] A study on phenylimidazoles indicated low solubility in chloroalkanes like dichloromethane, suggesting these might be useful as anti-solvents.[9]

Solvent Selection Table

SolventBoiling Point (°C)Characteristics & SuitabilitySafety Considerations
Ethanol 78Good general-purpose polar solvent. Often effective for imidazole derivatives.[7]Flammable
Methanol 65Similar to ethanol but more polar and lower boiling point.[4]Flammable, Toxic
Toluene 111Good for aromatic compounds; higher boiling point may be beneficial. Mentioned as a recrystallization solvent for a related compound.[8]Flammable, Inhalation Hazard
Ethyl Acetate 77Medium polarity solvent, often used in solvent systems for imidazoles.[6]Flammable, Irritant
Acetone 56A polar aprotic solvent, has been used for recrystallizing a similar structure.[10]Highly Flammable
Water 100This compound is likely insoluble in water, making it a potential anti-solvent in a co-solvent system.[11]Non-toxic, Non-flammable

Q2: How do I perform a small-scale solvent test?

A2: Place a small amount of your crude solid (10-20 mg) into a test tube. Add a few drops of a potential solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube in a water bath and observe if it dissolves.[1] An ideal solvent will show low solubility at room temperature and complete dissolution upon heating. After heating, allow the solution to cool to see if crystals form.[2]

Q3: My recrystallized product is still impure. What are my options?

A3: If a single recrystallization does not yield a product of sufficient purity, several options are available:

  • Second Recrystallization: Performing the recrystallization a second time can significantly improve purity, although this will result in some loss of the product.[1]

  • Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the gravity filtration step.[12] The colored impurities adsorb onto the surface of the charcoal.

  • Alternative Purification Technique: If recrystallization fails to remove a persistent impurity (especially one with similar solubility properties), an alternative purification method like column chromatography may be necessary.[6]

Q4: How can I assess the purity of my final product?

A4: Purity assessment is a critical final step.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The reported melting point for a similar compound, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, is in the range of 134-138°C.[13]

  • Chromatographic Methods: Thin Layer Chromatography (TLC) can give a quick indication of purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired compound and detect the presence of impurities.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a water bath or hot plate) while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Co-Solvent Recrystallization
  • Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble (e.g., ethanol/water).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

V. References

  • Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.

  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.

  • Patsnap Eureka. (2019). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol.

  • PubChem. A kind of process for purification of the ethanol of health azole drug parent nucleus (±) α (2,4 dichlorophenyl) 1H imidazoles 1 - Patent CN-104341350-B.

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

  • Unknown. Recrystallization1.

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.

  • Echemi. (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8, (±).

  • Unknown. Recrystallization.

  • Unknown. Recrystallization.

  • Der Pharma Chemica. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).

  • CymitQuimica. CAS 5496-32-2: 1H-Imidazole,2-(4-chlorophenyl).

  • Benchchem. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8.

  • ResearchGate. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

  • ChemicalBook. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 | CAS DataBase.

  • PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

Degradation pathways of dichlorophenyl imidazoles under UV light

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Photostability Technical Support Center.

Subject: Degradation Pathways of Dichlorophenyl Imidazoles (e.g., Miconazole, Econazole) under UV Irradiation. Ticket ID: #UV-DCI-001 Assigned Specialist: Senior Application Scientist, Photochemistry Division.

Introduction

You have reached the Tier-3 Technical Support guide for researchers investigating the photostability of dichlorophenyl imidazole antifungals. These compounds (including Miconazole, Econazole, and Isoconazole) possess a specific structural vulnerability: the 2,4-dichlorophenyl moiety combined with an imidazole ring .

Under UV light (particularly UV-B and UV-C), these molecules do not merely "degrade"; they undergo specific quantum mechanical events—primarily homolytic carbon-chlorine bond cleavage (photodechlorination) and imidazole ring oxidation. This guide is designed to help you troubleshoot experimental inconsistencies, optimize your LC-MS detection of transient intermediates, and map the degradation pathways with precision.

Module 1: Experimental Setup & Hardware Calibration

Issue: "My degradation kinetics are unrepeatable between runs."

Diagnosis: Inconsistent kinetics in dichlorophenyl imidazole studies are rarely due to the drug itself. They usually stem from photon flux variability or inner-filter effects .

Step-by-Step Calibration Protocol
  • Actinometry is Mandatory, Not Optional:

    • Do not rely on the lamp manufacturer's "hours of operation." UV intensity degrades non-linearly.

    • Protocol: Use Potassium Ferrioxalate Actinometry for UV-A/Visible range or Uridine Actinometry for UV-C (254 nm).

    • Why? You must normalize your degradation rate constant (

      
      ) against the actual photon flux (
      
      
      
      ) to calculate the quantum yield (
      
      
      ).
  • Solvent Cut-off Verification:

    • Critical Error: Using acetone or ethyl acetate as co-solvents.

    • Correction: Use Methanol (MeOH) or Acetonitrile (ACN).[1][2]

    • Reasoning: Dichlorophenyl imidazoles absorb strongly in the UV-C range. Solvents with high UV cut-offs (>230 nm) will act as a "photon shield," artificially stabilizing your compound.

  • Thermostating:

    • Maintain the reaction vessel at

      
      .
      
    • Mechanism:[2][3][4][5][6] While photolysis is temperature-independent, secondary reactions (hydrolysis of the radical intermediates) are Arrhenius-dependent. Uncontrolled heating from the UV lamp will skew product distribution.

Module 2: Analytical Method Optimization (LC-MS)

Issue: "I see the parent peak disappearing, but I cannot detect the byproducts."

Diagnosis: Photoproducts of dichlorophenyl imidazoles are often more polar (due to hydroxylation) or isomeric (regioisomers of dechlorination), leading to co-elution or elution in the solvent front.

Optimized LC-MS/MS Parameters
ParameterSettingTechnical Rationale
Column C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm)Phenyl-Hexyl provides better selectivity for the aromatic dechlorination isomers than standard C18.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Imidazoles are basic (

). Operating near the

improves peak shape and retention of polar degradants.
Mobile Phase B AcetonitrileMethanol can sometimes quench radical intermediates during the ionization process; ACN is preferred.
Mass Spec Mode ESI Positive (+ve)The imidazole nitrogen protonates readily

.
Key Mass Shift -34 Da (Cl

H)
Watch for the loss of 34 Da. This indicates the replacement of a Chlorine atom (35) with a Hydrogen (1).
Key Mass Shift -18 Da (Cl

OH)
Replacement of Chlorine (35) with a Hydroxyl group (17). Net loss = 18 Da.[7]

Module 3: Mechanistic Elucidation (The Pathways)

Issue: "What is the actual mechanism? Is it hydrolysis or radical cleavage?"

Technical Explanation: The primary driver is Homolytic Photodechlorination . Upon UV excitation, the C-Cl bond on the phenyl ring stretches and breaks, generating a highly reactive aryl radical and a chlorine radical.

The Degradation Cascade
  • Excitation: The molecule absorbs a photon, entering an excited singlet state.

  • Homolysis: The C-Cl bond (usually at the ortho position first due to steric strain) cleaves.

  • Radical Fate:

    • Pathway A (Reduction): The aryl radical abstracts a Hydrogen atom from the solvent (e.g., Methanol), forming a deschloro-derivative .

    • Pathway B (Oxidation): The radical reacts with dissolved Oxygen or water, forming a phenolic derivative .

  • Secondary Degradation: The imidazole ring itself can undergo cleavage under high-intensity UV, often initiated by singlet oxygen (

    
    ) attack.
    
Visualizing the Pathway

DegradationPathway Parent Parent Dichlorophenyl Imidazole (e.g., Miconazole) Excited Excited State (Singlet/Triplet) [M]* Parent->Excited UV Absorption (hν) RadicalPair Radical Pair Formation [Aryl Radical • + Cl•] Excited->RadicalPair Homolytic C-Cl Cleavage (Primary Step) MonoCl Monochloro Derivative (Photodechlorination) [M - Cl + H] RadicalPair->MonoCl H-Abstraction (from Solvent) Hydroxy Hydroxy Derivative (Photo-substitution) [M - Cl + OH] RadicalPair->Hydroxy Reaction with H2O/O2 RingOpen N-Formyl / Imidazole Cleavage (Oxidation) MonoCl->RingOpen Secondary UV Exposure Hydroxy->RingOpen Secondary UV Exposure

Figure 1: The primary photodechlorination and secondary oxidation pathways of dichlorophenyl imidazoles.

Module 4: Troubleshooting & FAQs

Q1: I observe two peaks with the exact same mass (m/z [M-34]). Why? A: You are seeing regioisomers . The dichlorophenyl group has chlorines at the 2 and 4 positions. Photolysis can remove the chlorine at the ortho (2) position OR the para (4) position. These two resulting monochloro-molecules have the same mass but different polarities, leading to different retention times on your HPLC column.

Q2: My mass balance is low (only 60% recovery). Where is the rest? A: Check for polymerization . Aryl radicals are extremely reactive. If they don't find a hydrogen donor (solvent), they can react with other drug molecules, forming dimers that may not elute under your standard gradient or are too heavy/hydrophobic for your current MS window. Action: Widen your MS scan range to 2x the molecular weight of the parent.

Q3: Does pH affect the degradation rate? A: Yes. The imidazole ring has a


 around 6.5.
  • Acidic pH (< 5): The imidazole is protonated. This positive charge withdraws electron density, potentially stabilizing the C-Cl bond slightly, but often accelerating hydrolysis pathways.

  • Neutral/Basic pH (> 7): The neutral molecule is more lipophilic and susceptible to direct photolysis.

Q4: Can I use amber glass to stop this completely? A: Amber glass blocks UV up to ~400nm. Since the primary absorption band of the dichlorophenyl group is in the UV-B/C range (< 300nm), amber glass is highly effective for storage. However, for experiments, ensure your "Dark Control" is wrapped in aluminum foil, as standard amber glass can leak small amounts of high-intensity UV.

References

  • Thoma, K., & Kübler, N. (1996). Photodegradation of antifungals of the imidazole class. Pharmazie.[8] (Foundational work on imidazole photostability).

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of miconazole: Identification of degradation products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Specific identification of dechlorinated products).

  • Moore, D. E. (1998). Mechanisms of drug photodegradation.[8][9][10][11][12][13] Journal of Pharmaceutical and Biomedical Analysis. (General mechanisms of halo-aromatic photolysis).

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Regulatory framework for these experiments).

Sources

Technical Guide: Handling Hygroscopic Imidazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopic Challenge

Imidazole hydrochloride (CAS 1467-16-9) is a critical intermediate and buffering agent in organic synthesis and biochemical applications.[1] While the hydrochloride salt form improves solubility and bioavailability compared to the free base, it introduces a significant handling challenge: hygroscopicity .

The Mechanism of Failure: The crystal lattice energy of imidazole hydrochloride is easily overcome by the hydration energy provided by atmospheric moisture. This leads to deliquescence , where the solid absorbs enough water to dissolve itself, forming a saturated aqueous solution (often appearing as a viscous "honey" or oil).[2]

Consequences of Mismanagement:

  • Stoichiometric Error: Absorbed water increases the effective mass. Weighing 100 mg of "wet" salt may only deliver 80 mg of active reagent, leading to incomplete reactions.

  • Hydrolysis Risk: While imidazole is relatively stable, associated reagents in a reaction mixture (e.g., acid chlorides, anhydrides) may rapidly degrade due to the introduced water.

  • Physical Handling: Caking and liquefaction make transfer and automation impossible.

Module 1: Storage & Environmental Control

The first line of defense is preventing moisture ingress during storage. A standard chemical cabinet is insufficient.

Tiered Storage Protocol
Storage TierEnvironmentRecommended For
Tier 1 (Standard) Vacuum Desiccator with P₂O₅ or Activated SilicaDaily use; small quantities (<10 g).
Tier 2 (Long-Term) Parafilm-sealed vial inside a secondary jar with desiccantBulk storage; infrequent access.
Tier 3 (Critical) Glovebox (Nitrogen/Argon atmosphere)High-precision kinetics; moisture-sensitive catalysis.

Key Technical Insight: Do not use standard silica gel if the indicator has turned pink. For imidazole hydrochloride, Phosphorus Pentoxide (P₂O₅) is the superior desiccant due to its high avidity for water, though it requires careful handling.

Module 2: Precision Weighing Protocol

The Problem: Static electricity on glass vials combined with sticky hygroscopic solids leads to massive weighing errors. The Solution: The "Weighing by Difference" technique.[3][4][5][6][7]

Protocol: Weighing by Difference (Closed Vial Method)[6]
  • Preparation: Dry the outer surface of the stock vial with a lint-free wipe.

  • Tare: Place the capped stock vial on the balance. Tare to 0.0000 g.

  • Dispense: Remove the vial from the balance. Open it, dispense the estimated amount into your reaction vessel, and immediately recap the stock vial.

  • Measurement: Place the capped stock vial back on the balance.

  • Calculation: The negative mass displayed is the exact amount transferred.

Why this works: The hygroscopic solid is never exposed to air while on the balance pan, preventing weight drift caused by real-time moisture absorption.

Workflow Diagram: Weighing Logic

WeighingProtocol Start Start: Hygroscopic Salt in Stock Vial Tare Place Capped Vial on Balance & Tare (0.0000g) Start->Tare Remove Remove Vial from Balance Tare->Remove Dispense Open & Dispense Solid into Reactor Remove->Dispense Recap Immediately Recap Vial Dispense->Recap Reweigh Place Capped Vial Back on Balance Recap->Reweigh Calc Record Negative Mass (Exact Reagent Added) Reweigh->Calc Calc->Remove Add more?

Figure 1: Closed-loop weighing workflow to eliminate moisture-induced mass drift.

Module 3: Drying & Rescue Protocols

If your imidazole hydrochloride has clumped or turned into a liquid (deliquesced), do not discard it. Use the following rescue protocols.

Method A: Vacuum Drying (For Mild Clumping)
  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Temperature: 50°C (Well below the MP of ~158°C to prevent sublimation/degradation).

  • Pressure: < 10 mbar.

  • Duration: 12–24 hours.

  • Desiccant: P₂O₅ or KOH pellets in the trap.

Method B: Azeotropic Distillation (For Deliquesced "Goo")

If the salt is wet, heating it directly may cause hydrolysis or form a hard glass. Azeotropic removal of water is safer.

  • Dissolution: Dissolve the wet imidazole HCl in a minimum amount of dry Methanol to ensure homogeneity.

  • Azeotrope Addition: Add Toluene (forms azeotrope with water at 85°C) or Benzene (if safety permits).

  • Evaporation: Rotovap the mixture. The solvent will carry the water away.

  • Repeat: Repeat the toluene addition/evaporation cycle 2–3 times.

  • Final Dry: Place the resulting solid in a high-vacuum line to remove trace toluene.

Logic Diagram: Rescue Decision Tree

RescueProtocol State Assess Material State FreeFlow Free Flowing Powder State->FreeFlow Clumped Clumped / Sticky State->Clumped Liquid Deliquesced (Liquid/Goo) State->Liquid Action1 Proceed to Weighing FreeFlow->Action1 Action2 Vacuum Oven (50°C, <10 mbar, 12h) Clumped->Action2 Action3 Azeotropic Drying (MeOH Dissolution -> Toluene Strip) Liquid->Action3 Check Check Water Content (qNMR or Karl Fischer) Action2->Check Action3->Check Check->Action1 Pass Check->Action3 Fail

Figure 2: Decision matrix for processing imidazole salts based on physical state.

Module 4: Impact on Reaction Stoichiometry

Users often underestimate how much water a salt can absorb. Imidazole HCl can absorb up to 10-20% of its weight in water before appearing "wet."

Data Table: Stoichiometric Drift Scenario: Target reaction requires 10.0 mmol of Imidazole HCl (MW: 104.54 g/mol ).

Water Content (% w/w)Mass Weighed (g)Actual Imidazole HCl (mmol)Error (%)Consequence
0% (Dry) 1.045 g10.0 mmol0%Ideal Yield
5% (Damp) 1.045 g9.5 mmol-5%Lower Yield
15% (Wet) 1.045 g8.5 mmol-15%Incomplete Reaction
Correction Must weigh 1.229 g10.0 mmolN/ACorrected for 15% water

Self-Validating Check: Before critical reactions, run a qNMR (Quantitative NMR) in DMSO-d6. If the water peak (typically ~3.3 ppm in DMSO) is integral > 0.5 relative to the CH protons, drying is required.

FAQ: Troubleshooting Common Issues

Q: My spatula gets sticky immediately when transferring the salt. How do I prevent this? A: This is due to localized deliquescence.

  • Immediate Fix: Use a plastic disposable spatula (less surface energy/condensation than cold metal) or warm the metal spatula slightly with a heat gun before use.

  • Systemic Fix: Perform the transfer inside a glove bag purged with Nitrogen.

Q: Can I use heat alone to dry the salt? A: Not recommended. While Imidazole HCl melts around 160°C, heating wet amine salts in air can promote hydrolysis or oxidation (discoloration). Vacuum is essential to lower the boiling point of water and remove it at safer temperatures (40-50°C).

Q: The salt has turned green/brown after drying. Is it still usable? A: Color change usually indicates oxidation of trace free imidazole or impurities.

  • Test: Run a proton NMR. If the aromatic region is clean, the impurity is likely trace (<1%) and may not affect robust reactions.

  • Purification: If high purity is needed, recrystallize from ethanol/ether, then dry strictly under vacuum.

Q: I need to use this in a large-scale reactor (kg scale). How do I handle the hygroscopicity? A: For scale-up, avoid solid addition if possible.

  • Strategy: Dissolve the salt in the reaction solvent (or a compatible co-solvent) to create a stock solution. Dry this solution using molecular sieves (3Å or 4Å) or azeotropic distillation before adding it to the reactor. Liquid transfer is far easier to control than hygroscopic solids.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying amine salts).
  • Chromatography Forum. (2005). Weighing Procedure for Hygroscopic Substances. Retrieved from [Link].

  • ResearchGate. (2016). Discussions on drying hygroscopic hydrochloride salts. Retrieved from [Link].

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 2-(2,4-Dichlorophenyl)-1H-imidazole: Unraveling Molecular Structure with H-NMR, C-NMR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-(2,4-Dichlorophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive spectral analysis of this target molecule. By leveraging predictive data and established analytical principles, we will explore how these techniques offer complementary information crucial for structural elucidation and purity assessment.

The Central Role of Spectral Analysis

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Spectroscopic techniques are our primary tools for visualizing this molecular architecture. For a molecule like this compound, with its distinct aromatic and heterocyclic moieties, a combination of analytical methods is not just beneficial but essential for a confident structural assignment. This guide will delve into the predictive analysis of its ¹H and ¹³C NMR spectra and compare this with the insights gained from GC-MS.

Predictive ¹H and ¹³C NMR Spectral Analysis

In the absence of direct experimental spectra for this compound, a predictive analysis based on the known spectral data of closely related analogs and fundamental NMR principles provides a robust framework for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of each atom.[1][2]

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups, such as the chlorine atoms, causing a downfield shift to higher ppm values.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5' (Dichlorophenyl)~ 7.8 - 8.0d~ 2.0
H-3' (Dichlorophenyl)~ 7.5 - 7.7d~ 8.5
H-6' (Dichlorophenyl)~ 7.4 - 7.6dd~ 8.5, 2.0
H-4, H-5 (Imidazole)~ 7.2 - 7.4m
NH (Imidazole)~ 12.0 - 13.0br s

Disclaimer: These are predicted values and may vary from experimental results.

The protons on the dichlorophenyl ring are expected to show a characteristic splitting pattern. The H-5' proton, being ortho to a chlorine and meta to the imidazole ring, will likely appear as a doublet. The H-3' proton, also ortho to a chlorine, will be a doublet, while the H-6' proton will exhibit a doublet of doublets due to coupling with both H-3' and H-5'. The imidazole protons, H-4 and H-5, are likely to be in a similar chemical environment, potentially leading to overlapping signals or a complex multiplet. The N-H proton of the imidazole ring is expected to be a broad singlet at a significantly downfield shift due to its acidic nature and potential for hydrogen bonding.

Predicted ¹³C-NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Imidazole)~ 145 - 150
C-2', C-4' (Dichlorophenyl)~ 132 - 138
C-1' (Dichlorophenyl)~ 130 - 135
C-3', C-5', C-6' (Dichlorophenyl)~ 125 - 130
C-4, C-5 (Imidazole)~ 120 - 125

Disclaimer: These are predicted values and may vary from experimental results.

The carbon atoms directly attached to the electronegative chlorine atoms (C-2' and C-4') and the imidazole ring (C-1') are expected to be the most deshielded and appear at the downfield end of the spectrum. The C-2 carbon of the imidazole ring, being between two nitrogen atoms, will also be significantly downfield. The remaining carbons of the dichlorophenyl and imidazole rings will resonate at higher field strengths.

Caption: Molecular structure of this compound.

An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides unparalleled detail about the connectivity of atoms, Gas Chromatography-Mass Spectrometry (GC-MS) offers complementary information regarding the compound's molecular weight and fragmentation pattern, which is invaluable for confirming the molecular formula and aspects of the structure.[3][4] Several studies have demonstrated the utility of GC-MS for the analysis of imidazole-containing compounds.[5][6]

Principle of GC-MS

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Furthermore, the fragmentation pattern can provide clues about the molecule's structure. For instance, cleavage of the bond between the phenyl and imidazole rings would result in characteristic fragment ions.

Table 3: Comparison of NMR and GC-MS for the Analysis of this compound

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry
Information Provided Detailed atomic connectivity, chemical environment of nucleiMolecular weight, elemental composition (from isotopic patterns), fragmentation patterns
Sample Requirements 5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in deuterated solvent[7]Micrograms to nanograms, must be volatile and thermally stable
Strengths Unambiguous structure elucidation, non-destructiveHigh sensitivity, excellent for mixture analysis and identification of known compounds
Limitations Lower sensitivity compared to MS, requires pure samples for simple spectraProvides limited information on stereochemistry and isomer differentiation, destructive

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters might include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[9][10]

    • For the ¹³C spectrum, use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.[9]

    • Process the acquired Free Induction Decays (FIDs) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_workflow NMR Experimental Workflow A Sample Weighing & Dissolution B Filtration into NMR Tube A->B C Instrument Setup (Lock & Shim) B->C D 1H & 13C Data Acquisition C->D E Data Processing & Analysis D->E G cluster_workflow GC-MS Experimental Workflow A Sample Preparation (Dilution) B GC Injection & Separation A->B C MS Ionization & Detection B->C D Data Analysis (TIC & Mass Spectrum) C->D

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Dichlorophenyl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorophenyl imidazoles (DCPIs), such as miconazole, econazole, and ketoconazole, represent a critical class of antifungal agents and chemical intermediates. Their structural core—a 2,4-dichlorophenyl ring linked to an imidazole moiety—presents a unique mass spectrometric signature. This guide provides a technical comparison of DCPI fragmentation patterns against structural analogs (triazoles and monochlorophenyls). It details the specific isotopic signatures and cleavage mechanisms required for unambiguous identification in complex matrices, utilizing both Electron Ionization (EI) and Electrospray Ionization (ESI).

The Isotopic Fingerprint: Chlorine Signatures

Before analyzing fragmentation, the researcher must validate the precursor ion using the chlorine isotope pattern. DCPIs contain two chlorine atoms, creating a distinct "fingerprint" that separates them from non-halogenated impurities or monochloro-analogs.

Isotope Abundance Rules

Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Monochlorophenyl: Exhibits a 3:1 ratio for

    
     and 
    
    
    
    .[1]
  • Dichlorophenyl (DCPIs): Exhibits a 9:6:1 ratio for

    
    , 
    
    
    
    , and
    
    
    .

Diagnostic Value: In high-resolution MS (HRMS), the mass defect of chlorine (negative mass defect relative to carbon) further validates the elemental composition.

Comparative Ionization: EI vs. ESI

The fragmentation behavior of DCPIs is strictly dependent on the energy imparted during ionization.

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State High Energy (70 eV)Low Energy (Soft Ionization)
Dominant Ion Fragment Ions (often Base Peak)Protonated Molecule

Key Mechanism Radical-induced cleavage (

-cleavage)
Collision-Induced Dissociation (CID)
Structural Insight Fingerprinting structural isomersMolecular weight & functional group integrity
Primary Application GC-MS (pesticides, volatile intermediates)LC-MS/MS (drug metabolism, PK studies)

Deep Dive: Fragmentation Pathways (ESI-MS/MS)

In modern drug development, LC-MS/MS (ESI) is the standard. The fragmentation of DCPIs under CID conditions follows a predictable pathway driven by the basicity of the imidazole nitrogen and the stability of the dichlorobenzyl carbocation.

Case Study: Miconazole ( 415/417/419)

Miconazole serves as the archetype for this class. The protonated parent ion


 at 

416 (using

) undergoes two primary cleavage events.
Mechanism A: Benzylic Cleavage (The Diagnostic Event)

The bond between the benzylic carbon and the ether oxygen (or nitrogen in analogs) is the weakest link.

  • Precursor:

    
     416 (
    
    
    
    ).
  • Cleavage: Heterolytic cleavage yields the stable 2,4-dichlorobenzyl cation .

  • Product Ion:

    
     159  (and its isotope at 161).
    
    • Note: This ion is the "hallmark" of the 2,4-dichlorophenyl moiety.

Mechanism B: Imidazole Ring Loss

The protonated imidazole ring can be ejected as a neutral or charged species.

  • Product Ion:

    
     69  (Protonated Imidazole ring, 
    
    
    
    ).
  • Neutral Loss: Loss of the imidazole group (68 Da) from the parent.

Visualization of Fragmentation Pathway

The following diagram illustrates the competing pathways for a generic DCPI structure (Miconazole-like).

FragmentationPathway Parent Protonated Precursor [M+H]+ (m/z 416 for Miconazole) Isotope Pattern: 9:6:1 Transition1 Collision Induced Dissociation (CID) Parent->Transition1 Frag_Benzyl 2,4-Dichlorobenzyl Cation (m/z 159) *Diagnostic Marker* Transition1->Frag_Benzyl Benzylic Cleavage (Major Pathway) Frag_Imid Protonated Imidazole (m/z 69) Transition1->Frag_Imid Ring Protonation & Cleavage Frag_Core Core Structure Fragment (Loss of Imidazole) [M+H - 68]+ Transition1->Frag_Core Neutral Loss of Imidazole (68 Da)

Caption: Figure 1.[2] ESI-MS/MS fragmentation pathway of Miconazole, highlighting the generation of the diagnostic 2,4-dichlorobenzyl cation (m/z 159).

Comparative Performance Guide

This section compares DCPIs against their primary structural alternatives to aid in selectivity during assay development.

Table 2: Selectivity Matrix
Analyte ClassKey Structural DifferenceDiagnostic Fragment (

)
Isotope Pattern
DCPI (e.g., Miconazole) 2,4-Dichlorophenyl + Imidazole159 (Benzyl), 69 (Ring)9:6:1
Monochlorophenyl Imidazoles Single Chlorine atom125 (Chlorobenzyl), 69 (Ring)3:1
Triazoles (e.g., Fluconazole) 1,2,4-Triazole ring (3 Nitrogens)70 (Triazole ring)Varies (often difluoro)

Analyst Insight: When developing MRM (Multiple Reaction Monitoring) methods, avoid using the


 69 fragment for quantification if multiple azole drugs are present, as it is common to all imidazoles. Use the 

159 transition for specificity.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of DCPIs in biological plasma, ensuring separation from interferences.

Reagents & Standards
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard: Miconazole-d5 (Deuterated standards prevent matrix effect bias).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-5 min: 5%

      
       95% B (Elution of DCPIs)
      
    • 5-6 min: 95% B (Wash)

    • 6-8 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

  • Collision Energy (CE):

    • Transition

      
      : CE = 25 eV (Quantifier)
      
    • Transition

      
      : CE = 40 eV (Qualifier)
      

Self-Validation Step: Inject a blank matrix sample immediately after the highest standard. If the


 159 signal in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ), increase the column wash time at 95% B to remove carryover, a common issue with lipophilic DCPIs.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. Retrieved from [Link]

  • MDPI. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods. Molecules. Retrieved from [Link]

  • University of Calgary. (2025). Mass Spectroscopy - Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • ResearchGate. (2019). Representative fragmentation patterns of the ESI-MS/MS of Ketoconazole and Miconazole. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2,4-Dichlorophenyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(2,4-Dichlorophenyl)-1H-imidazole (and its close derivatives like alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) is a critical pharmacophore used primarily as an intermediate in the synthesis of azole antifungals (e.g., Miconazole, Econazole).[1][2]

While often labeled simply as "Harmful if swallowed" (Category 4) in basic vendor data sheets, structural analogs in the chlorinated imidazole class possess significant reproductive toxicity and endocrine disruption potentials. As a Senior Application Scientist, I strongly advise handling this compound with Occupational Exposure Band (OEB) 3 protocols, treating it as a potential reproductive hazard rather than a simple irritant.[1]

Property Data Operational Implication
CAS No. 24155-42-8 (ethanol derivative) / Generic Imidazole CoreVerification required for specific isomer.[1][3]
Physical State Crystalline Solid (Beige/Cream)High risk of particulate aerosolization.[1]
Key Hazards Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, Repro.[1][4][5] 1B (Potential) Requires barrier protection against dust and transdermal uptake.[1]
Solubility Low in water; Soluble in DMSO, MethanolSolvent choice affects glove permeation rates.[1]

Risk Assessment: The "Why" Behind the PPE

To ensure safety, we must understand the mechanism of risk, not just the regulation.[1]

  • Lipophilicity & Dermal Absorption: The dichlorophenyl moiety increases the lipophilicity (LogP ~3-4) of the molecule compared to bare imidazole.[1] This facilitates transdermal absorption .[1] Standard latex gloves are insufficient; nitrile provides better resistance to the organic solid, but solvent carriers (like DMSO) can drag the molecule through the glove barrier.[1]

  • Electrostatic "Stickiness": Imidazoles are nitrogen-rich heterocycles that often carry significant static charge.[1] The powder will "jump" or cling to spatulas and glove surfaces, increasing the risk of inadvertent spread outside the weigh boat.[1]

  • Respiratory Sensitization: Fine particulates from this class are potent respiratory irritants (STOT-SE).[1] Inhalation is the fastest route to systemic exposure.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 (Potent Compound) handling standards.

Zone PPE Requirement Technical Specification Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm) NitrileOuter: 5-8 mil Nitrile (Long Cuff)The "Double Gloving" technique allows you to strip the outer layer immediately upon contamination without exposing skin.[1] Note: If dissolved in DCM or Chloroform, use Silver Shield/Laminate gloves.[1]
Respiratory P3 / P100 Filter Powered Air Purifying Respirator (PAPR) OR N95/P100 mask only if working in a certified Fume Hood.[1]Prevents inhalation of micronized dust.[1] Surgical masks provide zero protection against chemical particulates.[1]
Eye/Face Chemical Goggles Indirect vented goggles (ANSI Z87.1+).[1]Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Body Lab Coat + Tyvek Sleeves Front-closing, high-neck lab coat.[1] Disposable Tyvek sleeves are mandatory.[1]Covers the "wrist gap" between glove and coat.[1] Prevents powder accumulation on fabric cuffs.[1]

Operational Protocol: Safe Handling Workflow

Phase 1: Engineering Controls (Pre-Work)[1]
  • Primary Containment: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station.[1]

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[1] This neutralizes the charge on the powder, preventing it from "flying" during transfer.[1]

Phase 2: Weighing & Solubilization[1]
  • Don PPE according to the matrix above. Inspect gloves for pinholes (air inflation test).[1]

  • Tare the vial before opening the stock container.

  • Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas if possible, as they can scrape the container; plastic disposable ones reduce cross-contamination.[1]

  • Solvent Addition: Add solvent (e.g., DMSO) immediately to the solid.[1] Once in solution, the inhalation risk drops, but the dermal absorption risk spikes. [1]

  • Decontamination: Wipe the exterior of the stock container with a methanol-dampened wipe before returning it to storage.[1] Dispose of the wipe as hazardous waste.[1]

Phase 3: Waste Disposal

Crucial Distinction: This is a Halogenated Organic Waste .[1]

  • Do NOT mix with general non-halogenated solvents (like Acetone/Ethanol waste) if your facility segregates halogens for incineration costs.[1]

  • Aquatic Toxicity: Under no circumstances should this enter the drainage system.[1] It is classified as Very Toxic to Aquatic Life.[1][6]

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start START: Task Definition RiskAssess Risk Assessment: Isomer Toxicity Check Start->RiskAssess PPE_Check PPE Verification: Double Nitrile + Goggles RiskAssess->PPE_Check Confirm Hazards Eng_Control Engineering Control: Fume Hood + Ionizer PPE_Check->Eng_Control PPE Donned Handling Solid Handling: Weighing & Solubilization Eng_Control->Handling Spill Spill Event? Handling->Spill Cleanup HEPA Vacuum / Wet Wipe (No Sweeping) Spill->Cleanup YES Waste Disposal: Halogenated Waste Stream Spill->Waste NO Cleanup->Waste End END: Decon & Log Waste->End

Figure 1: Operational workflow for handling chlorinated imidazole solids, highlighting the critical spill response path.

Emergency Response (Spills & Exposure)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact:

    • Strip: Remove contaminated gloves/clothing immediately.[1]

    • Wash: Rinse skin with soap and copious water for 15 minutes.[1] Do not use alcohol to wash skin; it enhances absorption of the dichlorophenyl ring.[1]

  • Spill Cleanup (Solid):

    • Do NOT sweep. Sweeping creates dust aerosols.[1]

    • Use a HEPA-filtered vacuum if available.[1]

    • Alternatively, cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop the wet slurry into a hazardous waste bag.[1]

References

  • PubChem. (2025).[1] Compound Summary: (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8).[1][4] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][7] Substance Information: Imidazole derivatives and aquatic toxicity classifications.[Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][5] Hazard Communication Standard: Reproductive Toxicity & Chlorinated Aromatics.[1][Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.